(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid (4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Brand Name: Vulcanchem
CAS No.: 115769-71-6
VCID: VC0050795
InChI: InChI=1S/C30H49Cl2NO6/c1-18(4-7-26(36)37)21-5-6-22-28-23(16-25(35)30(21,22)3)29(2)9-8-20(14-19(29)15-24(28)34)39-27(38)17-33(12-10-31)13-11-32/h18-25,28,34-35H,4-17H2,1-3H3,(H,36,37)/t18-,19+,20-,21-,22+,23+,24-,25+,28+,29+,30-/m1/s1
SMILES: CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)CN(CCCl)CCCl)C)O)O)C
Molecular Formula: C30H49Cl2NO6
Molecular Weight: 590.6 g/mol

(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

CAS No.: 115769-71-6

Main Products

VCID: VC0050795

Molecular Formula: C30H49Cl2NO6

Molecular Weight: 590.6 g/mol

(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid - 115769-71-6

CAS No. 115769-71-6
Product Name (4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Molecular Formula C30H49Cl2NO6
Molecular Weight 590.6 g/mol
IUPAC Name (4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Standard InChI InChI=1S/C30H49Cl2NO6/c1-18(4-7-26(36)37)21-5-6-22-28-23(16-25(35)30(21,22)3)29(2)9-8-20(14-19(29)15-24(28)34)39-27(38)17-33(12-10-31)13-11-32/h18-25,28,34-35H,4-17H2,1-3H3,(H,36,37)/t18-,19+,20-,21-,22+,23+,24-,25+,28+,29+,30-/m1/s1
Standard InChIKey RKQIRNWTMFSHDT-USHJXXGYSA-N
Isomeric SMILES C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)CN(CCCl)CCCl)C)O)O)C
SMILES CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)CN(CCCl)CCCl)C)O)O)C
Canonical SMILES CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)CN(CCCl)CCCl)C)O)O)C
PubChem Compound 14275869
Last Modified Nov 11 2021
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